molecular formula C30H43N3O5 B051778 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol CAS No. 124522-01-6

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Cat. No. B051778
CAS RN: 124522-01-6
M. Wt: 525.7 g/mol
InChI Key: SLMUHNVGABVVCX-VEWQFJOQSA-N
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Description

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a chemical compound studied for its various chemical and physical properties. Its significance lies in its potential applications in different fields, such as dye synthesis and materials science.

Synthesis Analysis

The synthesis of related azo compounds often involves reactions with α-ketoacids and esters, leading to heterocyclic compounds like benzoxazines and imidazoles, as demonstrated by Le Bris (1984) in the synthesis of amino-7 benzoxazines-1,4-ones-2 (Le Bris, 1984).

Molecular Structure Analysis

Studies on molecular structure often employ techniques like NMR, Mass spectrometry, UV–visible, and FTIR spectroscopy. For instance, Al-Khateeb et al. (2019) used these methods to characterize new thiazole azo dye ligands (Al-Khateeb, Karam & Al-adilee, 2019).

Chemical Reactions and Properties

Chemical reactions of similar compounds involve forming complexes with metals, as found in the work by Yamane and Yamaguchi (1997) on nitro-PAPS reacting with Pb(II), Cd(II), and Mn(II) (Yamane & Yamaguchi, 1997).

Physical Properties Analysis

The physical properties such as melting point and solubility are often studied through various spectroscopic techniques, as seen in the work on azo dyes and their metal complexes by Ahmad et al. (2023) (Ahmad et al., 2023).

Chemical Properties Analysis

The chemical properties like reactivity and stability of azo compounds are analyzed using spectroscopic and computational methods. This is evident in the research by Nandi et al. (2012), who studied the solvatochromism of nitro-substituted phenolates (Nandi et al., 2012).

Scientific Research Applications

  • Spectrophotometric Determination of Thiocyanate and Perchlorate : This chemical has been used in the development of flow-through spectrophotometric bulk optodes for determining thiocyanate and perchlorate. It functions as an active constituent in these optodes, which are used in conjunction with flow injection techniques for the analysis of waters from different sources and in human saliva samples (García et al., 2006); (García et al., 2003).

  • Polymeric Membrane pH Electrodes : This compound has been used in solvent polymeric membranes containing electrically charged H+ carriers for pH response behavior. It's shown to influence the pH response of these electrodes in the presence of lipophilic ionic sites (Mi, Green, & Bakker, 1998).

  • Chromogenic Crown Ether Reagents : It's also involved in the synthesis of chromogenic crown ether reagents for the extraction spectrophotometry of sodium and potassium. These reagents have applications in determining sodium in human blood serum (Nakamura et al., 1982).

  • Antioxidant Properties Studies : Studies have explored its role in synthesizing bifunctional 2H-imidazole-derived phenolic compounds, which are effective inhibitors for oxidative stress-associated destructive processes (Gerasimova et al., 2021).

  • Synthesis and Characterization of Metal Complexes : It's been used in the synthesis of metal complexes with ligands derived from phenols. These complexes have applications in various fields, including biological activities studies (Al-Khateeb, Karam, & Al-adilee, 2019).

  • Environmental Phenols Determination : An automated on-line column-switching HPLC-MS/MS method with peak focusing, incorporating this compound, has been developed for determining environmental phenols in urine (Ye et al., 2005).

properties

IUPAC Name

[3-hydroxy-4-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHICQPUQDFJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709357
Record name 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

CAS RN

124522-01-6
Record name 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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